molecular formula C22H25FN2O B3801462 (1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B3801462
M. Wt: 352.4 g/mol
InChI Key: WFLDUCRQFUPBSB-RTWAWAEBSA-N
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Description

(1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a fluorine atom, an isoquinoline moiety, and a spiro linkage between an indene and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

(1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O/c23-17-6-5-15-7-12-25(14-16(15)13-17)20-18-3-1-2-4-19(18)22(21(20)26)8-10-24-11-9-22/h1-6,13,20-21,24,26H,7-12,14H2/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLDUCRQFUPBSB-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)F)C3C(C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C=CC(=C2)F)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorine atom. Common synthetic routes may include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.

    Spirocyclization: The spiro linkage can be formed via intramolecular cyclization reactions.

    Fluorination: Introduction of the fluorine atom can be done using electrophilic fluorinating agents such as Selectfluor.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the isoquinoline moiety.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with spirocyclic structures often exhibit interesting pharmacological properties. This compound may be investigated for its potential as a drug candidate.

Medicine

In medicine, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry

Industrially, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol
  • Spirocyclic Isoquinolines
  • Fluorinated Indenes

Uniqueness

The uniqueness of (1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its specific spirocyclic structure and the presence of a fluorine atom, which can significantly influence its chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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